N-[(3-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride
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Overview
Description
N-[(3-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is reacted with an ethoxybenzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Final Compound: The final step involves the reaction of the intermediate with ethanamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The ethoxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(3-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin receptors and enzymes involved in cell signaling . This binding can modulate various biological processes, leading to its observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole moiety.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Uniqueness
N-[(3-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride is unique due to the presence of the ethoxyphenyl group, which may enhance its bioactivity and specificity compared to other indole derivatives .
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c1-2-22-17-7-5-6-15(12-17)13-20-11-10-16-14-21-19-9-4-3-8-18(16)19;/h3-9,12,14,20-21H,2,10-11,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGPYJKTBXRPON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCCC2=CNC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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